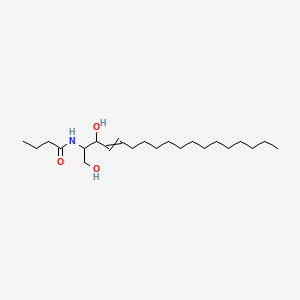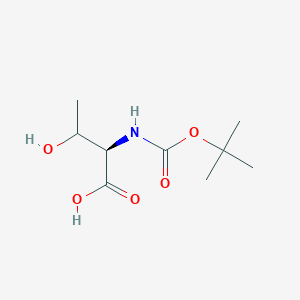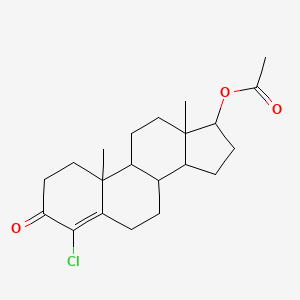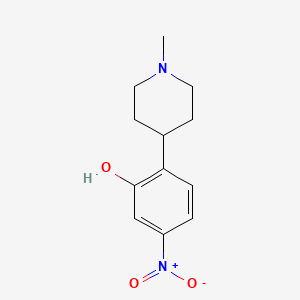
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide is a complex organic compound with the molecular formula C24H38N2Br2 . This compound is known for its unique structure, which includes two heptyl chains attached to a bipyridinium core.
Métodos De Preparación
The synthesis of 1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide typically involves a multi-step process:
Synthesis of the Bipyridinium Core: The initial step involves the formation of the bipyridinium core. This can be achieved through a coupling reaction between two pyridine molecules in the presence of a suitable catalyst.
Attachment of Heptyl Chains: The next step involves the alkylation of the bipyridinium core with heptyl bromide. This reaction is usually carried out under reflux conditions in an inert atmosphere to ensure the complete substitution of the hydrogen atoms on the pyridine rings with heptyl groups.
Formation of the Dihydrobromide Salt: The final step involves the addition of hydrobromic acid to the reaction mixture to form the dihydrobromide salt of the compound.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the heptyl chains, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride. This reaction primarily affects the bipyridinium core, converting it into a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the heptyl chains.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce reduced bipyridinium derivatives.
Aplicaciones Científicas De Investigación
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: In biological research, the compound is used as a probe to study the interactions between organic molecules and biological systems. Its ability to form stable complexes with biomolecules makes it useful in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and chemical properties make it a promising candidate for drug design and development.
Industry: In industrial applications, the compound is used as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide can be compared with other similar compounds, such as:
1,1’-Diheptyl-4,4’-bipyridinium: This compound has a similar bipyridinium core but with different alkyl chains. The differences in the alkyl chains can lead to variations in the chemical properties and applications of the compounds.
N,N’-Diheptyl-4,4’-bipyridinium: Another similar compound with a bipyridinium core and heptyl chains. The presence of different substituents on the bipyridinium core can affect the reactivity and stability of the compound.
Heptyl Viologen: This compound is structurally similar but has different substituents on the bipyridinium core.
Propiedades
Fórmula molecular |
C24H40Br2N2+2 |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide |
InChI |
InChI=1S/C24H38N2.2BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;; |
Clave InChI |
VRXAJMCFEOESJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)


![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)
![[5-(2-Amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15286596.png)




![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
